2-Cyclohexenone, 5,5-dimethyl-3-(4-methylpiperazin-1-yl)amino-
Description
The compound 2-Cyclohexenone, 5,5-dimethyl-3-(4-methylpiperazin-1-yl)amino- features a cyclohexenone core substituted with geminal dimethyl groups at positions 5,5 and a 4-methylpiperazinylamino moiety at position 2. This compound is likely explored in pharmaceutical contexts, given the prevalence of piperazine derivatives in drug discovery (e.g., antipsychotics, kinase inhibitors) .
Properties
IUPAC Name |
5,5-dimethyl-3-[(4-methylpiperazin-1-yl)amino]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-13(2)9-11(8-12(17)10-13)14-16-6-4-15(3)5-7-16/h8,14H,4-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKINDTVJWNSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NN2CCN(CC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexenone, 5,5-dimethyl-3-(4-methylpiperazin-1-yl)amino- typically involves the reaction of 5,5-dimethyl-2-cyclohexen-1-one with 4-methylpiperazine. The reaction is usually carried out under controlled conditions, such as in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexenone, 5,5-dimethyl-3-(4-methylpiperazin-1-yl)amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Cyclohexenone, 5,5-dimethyl-3-(4-methylpiperazin-1-yl)amino- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexenone, 5,5-dimethyl-3-(4-methylpiperazin-1-yl)amino- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amino Group
Analog 1: 5,5-Dimethyl-3-((3-(Trifluoromethyl)Phenyl)Amino)Cyclohex-2-en-1-one
- Structure: Replaces the 4-methylpiperazinyl group with a 3-(trifluoromethyl)phenylamino substituent .
- Key Differences: Lipophilicity: The trifluoromethyl group increases logP (predicted ~3.8 vs. ~1.2 for the target compound), reducing aqueous solubility but enhancing membrane permeability. Applications: Likely prioritized in contexts requiring lipophilic interactions (e.g., CNS-targeting drugs).
Analog 2: Pyrimidine-Piperazine Derivatives (e.g., Compound 232 in )
- Structure : Integrates a pyrimidine ring linked to a cyclohexylamine via a 4-methylpiperazinylpyridine group .
- Key Differences: Rigidity: The pyrimidine scaffold imposes conformational constraints absent in the cyclohexenone system. Bioactivity: Such derivatives are often kinase inhibitors; the target compound’s enone system may instead favor covalent binding or Michael addition reactions.
Analog 3: (1S,4S)-4-(4-Methylpiperazin-1-yl)Cyclohexan-1-Amine Derivatives (e.g., Compound 41 in )
- Structure : Cyclohexane ring with trans-configurated 4-methylpiperazine and spiro-fused heterocycles .
- Key Differences: Stereochemistry: The cis/trans arrangement of substituents affects receptor binding selectivity. Spiro Systems: Enhance metabolic stability by reducing rotational freedom, unlike the planar cyclohexenone.
Physicochemical and Pharmacological Properties
Structural and Functional Insights
- Piperazine vs. Aryl Amino Groups: 4-Methylpiperazine: Enhances solubility (pKa ~7.5 for tertiary amine) and enables salt formation, improving bioavailability . Aryl Amino Groups: Favor π-π stacking but reduce solubility, as seen in Analog 1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
